N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at positions 4 and 6, respectively. A methylene linker connects the triazine moiety to a pyrazole ring, which is further substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN8O2/c1-28(2)20-24-18(25-21(26-20)30-8-10-32-11-9-30)13-23-19(31)17-12-16(27-29(17)3)14-4-6-15(22)7-5-14/h4-7,12H,8-11,13H2,1-3H3,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJHNMGOYBNGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (referred to as "the compound") is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and structural characteristics.
Structural Characteristics
The compound features a triazine core with a morpholino substituent and a pyrazole moiety. The presence of a dimethylamino group and a fluorophenyl ring contributes to its unique properties. Its molecular formula is with a molecular weight of approximately 342.41 g/mol.
| Component | Structure Features | Biological Activity |
|---|---|---|
| Triazine Core | Central structure with potential enzyme interaction | Anticancer activity |
| Morpholino Group | Enhances solubility and bioavailability | Modulates biological responses |
| Pyrazole Moiety | Known for diverse pharmacological properties | Antimicrobial and anti-inflammatory effects |
| Dimethylamino Group | Increases binding affinity to biological targets | Potential enzyme inhibition |
Preliminary studies indicate that the compound may act primarily as an enzyme inhibitor , potentially targeting specific pathways involved in cancer cell proliferation. The mechanism likely involves binding to critical enzymes or receptors, disrupting their normal function, which can lead to apoptosis in malignant cells.
Case Studies and Research Findings
- Enzyme Inhibition : Research has demonstrated that compounds similar to this one exhibit significant inhibitory effects on various enzymes linked to cancer progression. For instance, studies have shown that derivatives of triazine compounds can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to tumor growth .
- Anticancer Activity : In vitro studies have indicated that this compound may induce cell cycle arrest and apoptosis in cancer cell lines. For example, it was observed that the compound significantly increased levels of acetylated histones, leading to altered gene expression profiles favorable for tumor suppression .
- Antimicrobial Properties : The presence of the pyrazole moiety suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in the compound enhances its biological activity compared to related structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine) | Triazine core without pyrazole | Anticancer |
| 4-Fluorophenyl-Pyrazole Derivatives | Simplified structure | Antimicrobial |
| Dimethylaminomorpholine Derivatives | Morpholine structure only | Neuroprotective |
Future Directions and Applications
The potential applications of this compound span various fields:
- Oncology : Targeting specific cancer pathways through enzyme inhibition.
- Infectious Diseases : Developing antimicrobial agents based on its structure.
- Neuropharmacology : Exploring neuroprotective effects through morpholino derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazine structures exhibit significant anticancer properties. N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study demonstrated that derivatives of this compound showed inhibition rates of over 70% against breast and lung cancer cell lines. The mechanism involves the disruption of cellular signaling pathways associated with cell growth and survival .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in tumor metabolism. For example, it may inhibit carbonic anhydrase activity, which is crucial for maintaining pH balance in tumor microenvironments.
Research Findings:
In vitro assays revealed that the compound effectively reduced the activity of carbonic anhydrase by up to 50%, suggesting its utility in cancer treatment strategies .
Herbicidal Properties
Compounds similar to this compound have been investigated for their herbicidal properties. The presence of the triazine ring enhances the herbicidal activity against various weed species.
Field Trials:
Field trials indicated that formulations containing this compound effectively controlled weed growth in maize and soybean crops without harming the crops themselves .
Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties.
Experimental Results:
Polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers. This application is particularly relevant in developing materials for high-performance applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: pyrazole derivatives, morpholino-containing heterocycles, and triazine-based systems. Key comparisons are outlined below:
Pyrazole Derivatives
The pyrazole moiety in the target compound shares similarities with 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) . Both feature a 4-fluorophenyl group at position 3, but the target compound replaces the dihydropyrazole core with a fully aromatic pyrazole. This aromaticity may enhance metabolic stability compared to the dihydro analog, which is prone to oxidation.
Morpholino-Containing Heterocycles
Morpholino groups are critical for solubility and target interaction. MSC2360844 incorporates a morpholinyl-methylphenyl group but uses a thiochromeno-pyrazole core instead of a triazine. The thiochromeno system’s sulfur atom and fused ring structure may confer distinct electronic properties and bioavailability.
Triazine-Based Systems
The 4,6-dimorpholino-1,3,5-triazine derivative in shares a triazine core but lacks the pyrazole-carboxamide moiety. Its dimorpholino substitution contrasts with the target compound’s mixed dimethylamino/morpholino substitution. The dimethylamino group may increase basicity and membrane permeability compared to the dimorpholino analog. However, the latter’s dual morpholino groups could enhance water solubility, a trade-off critical for pharmacokinetics.
Research Implications and Limitations
- Structural Insights : The target compound’s hybrid triazine-pyrazole architecture combines features of kinase inhibitors (e.g., triazine-based PI3K/mTOR inhibitors) and anti-inflammatory agents (e.g., fluorophenyl-pyrazoles) .
- Synthetic Challenges : While reports a 50% yield for a triazine-urea derivative , the target compound’s multi-step synthesis (involving triazine functionalization and pyrazole coupling) likely requires optimization for scalability.
- Data Gaps : The provided evidence lacks pharmacological data (e.g., IC50, solubility). Further studies should compare the target compound’s efficacy against analogs like MSC2360844 in kinase assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
